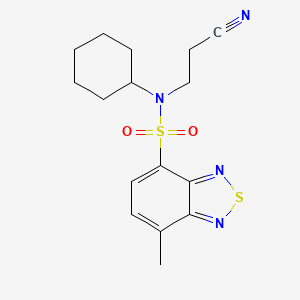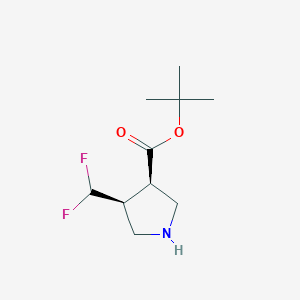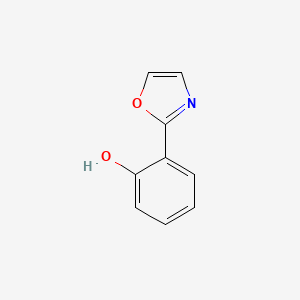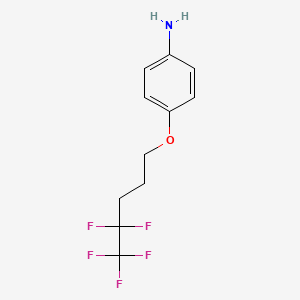
4-(4,4,5,5,5-Pentafluoropentoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5,5-Pentafluoropentoxy)aniline is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of a pentafluoropentoxy group attached to an aniline moiety. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)aniline typically involves the reaction of 4-nitroaniline with 4,4,5,5,5-pentafluoropentanolThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(4,4,5,5,5-Pentafluoropentoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(4,4,5,5,5-Pentafluoropentoxy)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Medicine: Research explores its potential as a precursor for pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and functional materials.
Mechanism of Action
The mechanism by which 4-(4,4,5,5,5-Pentafluoropentoxy)aniline exerts its effects involves interactions with specific molecular targets. The fluorinated group enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. This property can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 4-(4,4,5,5,5-Pentafluoro-3-methylene-1-pentyn-1-yl)aniline
- 4,4,5,5,5-Pentafluoro-1-pentanol
Comparison: Compared to similar compounds, 4-(4,4,5,5,5-Pentafluoropentoxy)aniline stands out due to its unique combination of aniline and pentafluoropentoxy groups. This structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C11H12F5NO |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
4-(4,4,5,5,5-pentafluoropentoxy)aniline |
InChI |
InChI=1S/C11H12F5NO/c12-10(13,11(14,15)16)6-1-7-18-9-4-2-8(17)3-5-9/h2-5H,1,6-7,17H2 |
InChI Key |
YZOCWTIMRYUQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

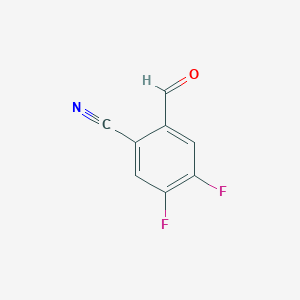
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
